N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide -

N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

Catalog Number: EVT-3662089
CAS Number:
Molecular Formula: C18H19Cl2N3OS
Molecular Weight: 396.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 2: Formation of carbothioamide: The resulting 1-(2,4-dichlorophenyl)piperazine can be reacted with 3-methoxybenzoyl chloride in the presence of a suitable base and a sulfur-transfer reagent like Lawesson's reagent []. This would lead to the formation of the target compound, N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide.

Applications
  • Cannabinoid Receptor Antagonists: Compounds containing the 1-(2,4-dichlorophenyl)pyrazole core structure, particularly those with a carboxamide group at the 3-position, have shown high affinity for the CB1 receptor [, , , , , ]. This suggests a potential application for N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide as a CB1 receptor antagonist.
  • Anti-Obesity Agents: CB1 receptor antagonists, including Rimonabant [, ], have shown significant weight-loss efficacy in animal models and human trials [, , ]. Given the potential for N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide to act as a CB1 antagonist, it could be investigated for potential anti-obesity properties.

Rimonabant (SR141716)

    Compound Description: Rimonabant, also known as SR141716 or Zimulti, is a potent and selective antagonist for the CB1 cannabinoid receptor. [] It was initially marketed as an anti-obesity drug but was withdrawn due to severe psychiatric side effects. [] Rimonabant has been the subject of extensive research to understand its structure-activity relationship and to develop analogs with improved safety profiles. [, ]

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 is another potent and selective CB1 receptor antagonist. [] It exhibits nanomolar binding affinity for both rat brain and human CB1 receptors. Its pharmacological profile is characterized by high potency, selectivity for CB1 over CB2 receptors, and oral activity. SR147778 has demonstrated efficacy in blocking various cannabinoid-induced effects, including hypothermia, analgesia, and gastrointestinal transit alterations.

N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 5)

    Compound Description: SR141716, a biaryl pyrazole, has been investigated for its structure-activity relationships, particularly concerning the aminopiperidine region. [] Analogs with modifications in this region, such as substitutions with alkyl hydrazines, amines, and hydroxyalkylamines, have been synthesized and evaluated. These studies aimed to understand the steric and electronic requirements for optimal binding to the target, likely a receptor.

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    Compound Description: JHU75528 is a novel ligand designed for the cerebral cannabinoid receptor (CB1) that exhibits high binding affinity and low lipophilicity. [] These properties make it a promising candidate for PET imaging of CB1 receptors.

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    Compound Description: JHU75575 is another novel pyrazole-based ligand for CB1 with high binding affinity and low lipophilicity, making it a potential PET radioligand for CB1 imaging. []

Properties

Product Name

N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

IUPAC Name

N-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Molecular Formula

C18H19Cl2N3OS

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C18H19Cl2N3OS/c1-24-15-4-2-3-14(12-15)22-7-9-23(10-8-22)18(25)21-17-6-5-13(19)11-16(17)20/h2-6,11-12H,7-10H2,1H3,(H,21,25)

InChI Key

GVTRANRTWOQOST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.